molecular formula C8H18O2Si B14294032 Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- CAS No. 115095-39-1

Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-

Cat. No.: B14294032
CAS No.: 115095-39-1
M. Wt: 174.31 g/mol
InChI Key: QDLNSJWUIRCHNN-UHFFFAOYSA-N
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Description

Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is a silyl ether compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a vinyl group substituted with an isopropyl group. This compound is part of a broader class of organosilicon compounds known for their versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction proceeds via the formation of a silyl ether linkage. For instance, the reaction of trimethylsilyl chloride with isopropanol in the presence of a base like pyridine or triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- finds applications in several scientific research fields:

    Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which resists hydrolysis and oxidation. The compound can interact with various molecular targets, including hydroxyl groups in organic molecules, leading to the formation of stable derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(1-methylethoxy)silane
  • 1-Phenyl-1-(trimethylsilyloxy)ethylene
  • Trimethylsilane

Uniqueness

Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is unique due to its specific structural features, including the vinyl group substituted with an isopropyl group. This structure imparts distinct reactivity and stability compared to other similar compounds .

Properties

CAS No.

115095-39-1

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

trimethyl(1-propan-2-yloxyethenoxy)silane

InChI

InChI=1S/C8H18O2Si/c1-7(2)9-8(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3

InChI Key

QDLNSJWUIRCHNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)O[Si](C)(C)C

Origin of Product

United States

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